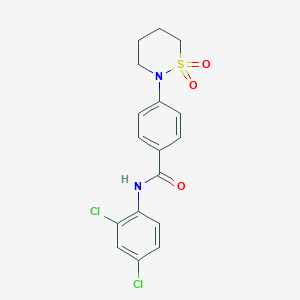

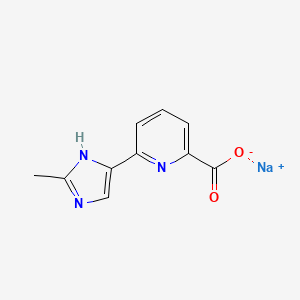

N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

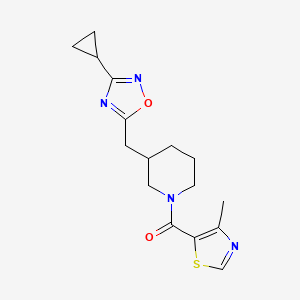

The synthesis of benzamide derivatives, including those related to N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide, involves several steps that typically start from basic aromatic compounds or acids, proceeding through acylation, condensation, or cyclization reactions. These processes can involve the use of specific reagents like thionyl chloride, carbodiimides, or Grignard reagents to introduce various functional groups or to facilitate ring closure, leading to the desired benzamide structure (Saleh, 1989).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by extensive intramolecular hydrogen bonding, which stabilizes their conformation. X-ray crystallography studies reveal that the heterocyclic thiazine rings adopt half-chair conformations, and the amide groups form specific dihedral angles with the benzoyl rings, indicating a structured and stable molecular architecture (Siddiqui et al., 2008).

Chemical Reactions and Properties

N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide and its derivatives undergo various chemical reactions, including condensation with primary amines to form Schiff's bases and reactions with Grignard reagents that cleave C-S or C-O bonds, yielding substituted benzothiazin or benzoxazin derivatives. These reactions highlight the compound's reactivity and potential for further chemical modifications (Saleh, 1989).

Aplicaciones Científicas De Investigación

Polymer Synthesis

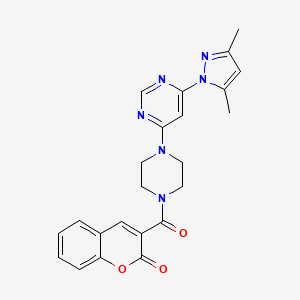

N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide and related compounds have been explored in the synthesis of polyamides. Ueda and Sugiyama (1994) demonstrated the synthesis of ordered polyamides using symmetric and nonsymmetric monomers, showing potential applications in materials science (Ueda & Sugiyama, 1994).

Biologically Active Compounds Synthesis

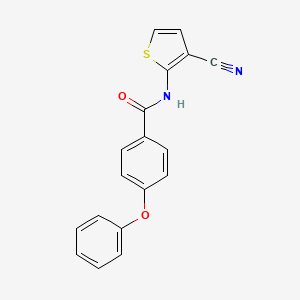

Stepanova, Dmitriev, and Maslivets (2020) discussed the synthesis of enaminones fused to 1,4-benzothiazin-2-one, which can be useful for studies on biological activity, chemosensors, and fluorescence. This demonstrates the relevance of such compounds in pharmacology and biochemistry (Stepanova, Dmitriev, & Maslivets, 2020).

Photo-Physical Studies

Padalkar et al. (2011) synthesized derivatives including 2-(1,3-benzothiazol-2-yl) and studied their photo-physical properties. This research highlights the application of these compounds in the study of light-activated processes (Padalkar et al., 2011).

Structural Characterization

Siddiqui et al. (2008) examined the structures of similar compounds, emphasizing the importance of structural analysis in understanding the properties and potential applications of such chemicals (Siddiqui et al., 2008).

Anticancer Research

Ravinaik et al. (2021) designed and synthesized benzamide derivatives for anticancer evaluation, showing the potential of these compounds in cancer research and therapy (Ravinaik et al., 2021).

Photo-Induced Reactions

Matsuura and Saito (1969) investigated the photooxidation of related thiazole compounds, providing insights into photo-induced chemical reactions and their potential applications (Matsuura & Saito, 1969).

Synthesis of Novel Compounds

Various studies, such as those by Farag, Dawood, and Abdelhamid (1997), have explored the synthesis of new compounds using benzothiazol derivatives, contributing to the expansion of chemical libraries (Farag, Dawood, & Abdelhamid, 1997).

Antiallergy Agents

Hargrave, Hess, and Oliver (1983) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives, potent antiallergy agents, demonstrating the potential of these compounds in therapeutic applications (Hargrave, Hess, & Oliver, 1983).

Antibacterial Activity

Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with significant anti-pathogenic activity, indicating the use of these compounds in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Propiedades

IUPAC Name |

N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3S/c18-13-5-8-16(15(19)11-13)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHQPXWPHZJELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)

![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)

![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)

![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)

![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)

![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)